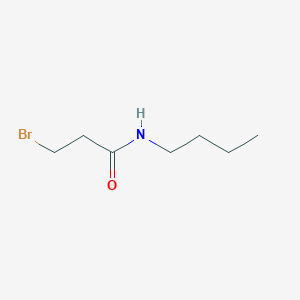

3-bromo-N-butylpropanamide

Description

3-Bromo-N-butylpropanamide is a brominated propanamide derivative with the molecular formula C₇H₁₄BrNO and a molecular weight of 224.10 g/mol. Structurally, it consists of a propanamide backbone substituted with a bromine atom at the β-carbon (position 3) and a butyl group attached to the amide nitrogen (Fig. 1). This compound is synthesized via nucleophilic acyl substitution, where 3-bromopropanoyl chloride reacts with butylamine in the presence of aqueous sodium carbonate . It serves as a versatile electrophilic intermediate in medicinal chemistry, particularly in the development of antidiabetic agents, where its reactivity enables further functionalization into biheterocyclic scaffolds .

Properties

Molecular Formula |

C7H14BrNO |

|---|---|

Molecular Weight |

208.10 g/mol |

IUPAC Name |

3-bromo-N-butylpropanamide |

InChI |

InChI=1S/C7H14BrNO/c1-2-3-6-9-7(10)4-5-8/h2-6H2,1H3,(H,9,10) |

InChI Key |

IHSCHVKFEFNUSG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=O)CCBr |

Origin of Product |

United States |

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

| Compound Name | Substituent on N | Bromine Position | Molecular Formula | Molecular Weight (g/mol) | Key Functional Features |

|---|---|---|---|---|---|

| 3-Bromo-N-butylpropanamide | Butyl | 3 | C₇H₁₄BrNO | 224.10 | Bromo, amide, linear alkyl chain |

| N-(3-Methylphenyl)-2-bromopropanamide | 3-Methylphenyl | 2 | C₁₀H₁₂BrNO | 242.11 | Bromo, amide, aromatic ring |

| 3-Bromo-N-(3,5-di-tert-butylphenyl)propanamide | 3,5-Di-tert-butylphenyl | 3 | C₁₆H₂₄BrNO | 342.28 | Bromo, amide, bulky aryl groups |

| 3-Bromo-N,N-dimethylpropanamide | Dimethyl | 3 | C₅H₉BrNO | 179.04 | Bromo, tertiary amide |

| 3-Bromo-2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide | 4-Nitro-3-(trifluoromethyl)phenyl | 3 | C₁₂H₁₁BrF₃N₂O₄ | 393.14 | Bromo, hydroxy, nitro, trifluoromethyl |

| 3-(3-Bromophenyl)-N-cyclopropylpropanamide | Cyclopropyl | On phenyl ring | C₁₂H₁₄BrNO | 268.16 | Aryl bromine, cyclopropyl amide |

Key Observations :

- N-Alkyl vs. In contrast, bulky aryl groups (e.g., 3,5-di-tert-butylphenyl in ) introduce steric hindrance, which may reduce enzymatic binding efficiency .

Physicochemical Properties

- Solubility : The butyl chain in this compound increases hydrophobicity compared to dimethyl or cyclopropyl analogues (). Bulky aryl substituents () further reduce aqueous solubility due to steric effects .

- Stability : Crystallographic studies () reveal that hydrogen bonding stabilizes the solid-state structure of 3-bromo-N-(3,5-di-tert-butylphenyl)propanamide, whereas the butyl derivative may exhibit greater conformational flexibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.